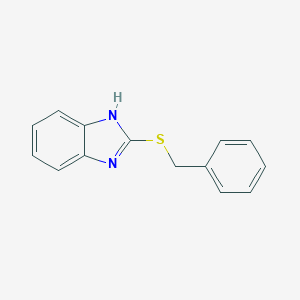

2-(Benzylthio)-1H-benzimidazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-17-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJINDUSMSVDESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329031 | |

| Record name | 2-benzylthiobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802477 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51290-77-8 | |

| Record name | 2-benzylthiobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(benzylthio)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(benzylthio)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthetic route starting from 2-mercaptobenzimidazole, outlines the key characterization techniques, and presents the corresponding data in a structured format for ease of reference.

Synthesis

The synthesis of this compound is most commonly achieved through the S-alkylation of 2-mercapto-1H-benzimidazole with benzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion of 2-mercaptobenzimidazole attacks the electrophilic benzylic carbon of benzyl chloride.

Synthetic Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative procedure based on established literature.[1][2][3]

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.00 g, 6.66 mmol) in 10 mL of anhydrous ethanol.[1][3]

-

Formation of the Thiolate: To the stirred solution, add a solution of potassium hydroxide (0.37 g, 6.66 mmol) in a minimal amount of absolute ethanol. Stir the mixture for 10 minutes at room temperature.[2]

-

Addition of Benzyl Chloride: Add benzyl chloride (1.01 g, 7.99 mmol, 1.2 equivalents) dropwise to the reaction mixture.[1][3]

-

Reaction: Heat the mixture to reflux for 2-4 hours.[1][2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction medium with a 5% aqueous solution of potassium bicarbonate.[1][3]

-

Isolation: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.[1][3]

-

Purification: The crude product can be further purified by column chromatography on silica gel using an ethyl acetate/hexane (30:70 v/v) eluent system to yield this compound as a crystalline solid.[1][3]

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic and physical methods.

Characterization Workflow

The following diagram illustrates the typical characterization workflow for the synthesized compound.

Caption: Characterization workflow for this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂N₂S | [4] |

| Molecular Weight | 240.33 g/mol | [4] |

| Melting Point | 122-124 °C | [1] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Yield | 88% | [1] |

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Reference(s) |

| 4.57 | s | 2H | S-CH₂ | [1] |

| 7.10-7.16 | m | 2H | Hₐᵣ (benzimidazole) | [1] |

| 7.22-7.34 | m | 2H | Hₐᵣ (benzimidazole) | [1] |

| 7.44-7.47 | m | 5H | Hₐᵣ (benzyl) | [1] |

Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| 35.84 | S-CH₂ | [1] |

| 121.75 | 2 Cₐᵣ | [1] |

| 127.27 | Cₐᵣ | [1] |

| 128.44 | 2 Cₐᵣ | [1] |

| 128.80 | 2 Cₐᵣ | [1] |

| 137.64 | Cₐᵣ | [1] |

| 149.66 | N=C-S | [1] |

Table 4: Mass Spectrometry Data

| m/z | Ion | Relative Intensity (%) | Reference(s) |

| 240.1 | [M]⁺ | 5 | [1] |

| 241.1 | [M+1]⁺ | 100 | [1] |

| 242.1 | [M+2]⁺ | 17 | [1] |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3400 | N-H stretching | [6] |

| ~3050 | Aromatic C-H stretching | |

| ~1600, ~1450 | C=C and C=N stretching (aromatic ring) | [6] |

| ~1200, ~1500 | Thioamide system vibrations | [6] |

| ~740 | C-S stretching |

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The straightforward synthetic procedure and well-defined analytical profile make this compound readily accessible for further investigation in various research and development settings, particularly in the field of medicinal chemistry. The provided data and workflows serve as a valuable resource for researchers working with this and related benzimidazole derivatives.

References

- 1. academicjournals.org [academicjournals.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. 2-Benzylthiobenzimidazole | C14H12N2S | CID 416770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

The Multifaceted Biological Activities of 2-(benzylthio)-1H-benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Among its myriad derivatives, 2-(benzylthio)-1H-benzimidazoles have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents.

Synthesis of 2-(benzylthio)-1H-benzimidazole Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward and efficient multi-step process. A general synthetic route involves the initial formation of a 2-mercaptobenzimidazole intermediate, followed by S-alkylation with a substituted benzyl halide.

A common synthetic pathway begins with the reaction of an o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide, to yield the corresponding 2-mercaptobenzimidazole. This intermediate is then reacted with a variety of benzyl chlorides or bromides in a suitable solvent like ethanol or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate, to afford the desired this compound derivatives.[1][2][3][4]

Alternatively, a one-pot synthesis can be employed. This involves the reaction of o-phenylenediamine with chloroacetic acid to form 2-(chloromethyl)-1H-benzimidazole, which is then converted to an isothiouronium salt by reacting with thiourea.[1] Subsequent reaction with various benzyl halides in the presence of a base yields the final this compound products.[1]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and enzyme inhibitory effects. The following sections summarize the key findings and present quantitative data for easy comparison.

Antibacterial Activity

These derivatives have shown significant potency against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric used to quantify their antibacterial efficacy.

| Compound ID | Substituent on Benzyl Ring | Test Organism | MIC (µg/mL) | Reference |

| 5b | 4-Chloro | Staphylococcus aureus | 140-320 | [1] |

| 5d | 2,4-Dichloro | Staphylococcus aureus | 140-320 | [1] |

| 5g | 4-Nitro | Staphylococcus aureus | 140-320 | [1] |

| 5b | 4-Chloro | Escherichia coli | 140-400 | [1] |

| 5e | 4-Methyl | Escherichia coli | 140-400 | [1] |

| 5g | 4-Nitro | Escherichia coli | 140-400 | [1] |

Antifungal Activity

Several this compound derivatives have been evaluated for their antifungal properties against various fungal strains, including clinically relevant Candida species.

| Compound ID | Substituent on Benzimidazole Ring | Test Organism | MIC (µg/mL) | Reference |

| 1b | N-ethyl | Candida albicans | 64 | [5] |

| 1c | N-propyl | Candida albicans | 64 | [5] |

| 2e | 2-(4-chlorophenyl)-N-propyl | Candida albicans | 64 | [5] |

| 2g | 2-(4-chlorophenyl)-N-pentyl | Candida albicans | 64 | [5] |

| 3a | 2-(2-(trifluoromethyl)phenyl)-N-methyl | Aspergillus niger | 64 | [5] |

The mechanism of antifungal action for some benzimidazole derivatives is believed to involve the inhibition of lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.[6]

Antiviral Activity

The antiviral potential of this class of compounds has been explored against a range of viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type-1 (HSV-1). The half-maximal inhibitory concentration (IC50) is used to measure their antiviral efficacy.

| Compound ID | Description | Test Virus | IC50 (µM) | Reference |

| 7 | 2-benzylthio-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | HCMV | Not specified, but more active than acyclovir and foscarnet | [7] |

| - | 1-(quinolizidin-1-yl)alkyl substituted 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Bovine Viral Diarrhoea Virus (BVDV) | Moderately active | [8] |

| - | 1-(quinolizidin-1-yl)alkyl substituted 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Yellow Fever Virus (YFV) | Moderately active | [8] |

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID | Substituent Details | Cancer Cell Line | IC50 (µM) | Reference |

| 7n | Benzimidazole carboxamide derivative | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [9] |

| 7u | Benzimidazole carboxamide derivative | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [9] |

| 2g | N-pentyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole | MDA-MB-231 (Breast Cancer) | 16.38 | [5] |

The anticancer mechanisms of these derivatives are multifaceted and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.

Enzyme Inhibition

This compound derivatives have been identified as inhibitors of various enzymes, including protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| 23 | Protein kinase CK1δ | 98.6 | [10] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of this compound derivatives.

General Synthesis Procedure

Step 1: Synthesis of 2-Mercaptobenzimidazole A mixture of o-phenylenediamine and carbon disulfide in ethanolic potassium hydroxide is refluxed for several hours. After cooling, the reaction mixture is acidified to precipitate the 2-mercaptobenzimidazole, which is then filtered, washed, and dried.[2][4]

Step 2: Synthesis of this compound Derivatives To a solution of 2-mercaptobenzimidazole in ethanol, an equimolar amount of sodium hydroxide is added, followed by the dropwise addition of the appropriate benzyl chloride or bromide.[2][4] The reaction mixture is then refluxed for a few hours.[2][4] After cooling, the precipitated product is filtered, washed with water, and recrystallized from a suitable solvent.[2][4]

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method. Serial dilutions of the test compounds are prepared in a 96-well microtiter plate with Mueller-Hinton broth. A standardized bacterial suspension is added to each well, and the plates are incubated. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

In Vitro Anticancer Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT reagent is then added, which is converted by viable cells into a purple formazan product. The absorbance of the formazan solution is measured using a microplate reader, and the IC50 value is calculated.

Tubulin Polymerization Inhibition Assay

The effect of the compounds on tubulin polymerization can be monitored by a fluorescence-based assay. Tubulin in a polymerization buffer is mixed with the test compounds in a 96-well plate. The plate is incubated at 37°C, and the fluorescence intensity, which increases as tubulin polymerizes, is measured over time. The IC50 for tubulin polymerization inhibition is determined from the concentration-response curve.[11]

DNA Interaction Studies

The interaction of these derivatives with DNA can be investigated using various biophysical techniques:

-

UV-Visible Spectroscopy: Titration of a fixed concentration of DNA with increasing concentrations of the compound can reveal changes in the absorption spectrum, indicating binding.[12]

-

Fluorescence Spectroscopy: Competitive binding studies using a fluorescent DNA probe can be performed to determine the binding affinity.

-

Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon addition of the compound can provide information about the binding mode (intercalation vs. groove binding).[13]

-

Viscosity Measurements: An increase in the viscosity of a DNA solution upon addition of a compound is indicative of an intercalative binding mode.[13]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to interact with multiple cellular targets and modulate various signaling pathways.

Inhibition of Tubulin Polymerization

A primary mechanism of anticancer activity for many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9][11][14][15][16] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[11][14] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[9][15]

Caption: Inhibition of tubulin polymerization by this compound derivatives.

DNA Interaction

Certain this compound derivatives can exert their cytotoxic effects by interacting directly with DNA.[12][17] These interactions can occur through two primary modes: intercalation, where the planar benzimidazole ring system inserts between the base pairs of the DNA double helix, and groove binding, where the molecule fits into the minor groove of the DNA.[12][13][18] These interactions can interfere with DNA replication and transcription, leading to cell death.[12]

References

- 1. tsijournals.com [tsijournals.com]

- 2. academicjournals.org [academicjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. academicjournals.org [academicjournals.org]

- 5. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unusually Strong Binding to the DNA Minor Groove by a Highly Twisted Benzimidazole-Diphenylether: Induced Fit and Bound Water - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(benzylthio)-1H-benzimidazole Structural Analogues and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, 2-(benzylthio)-1H-benzimidazole and its structural analogues have emerged as a promising class of compounds with a wide spectrum of biological properties, including anticancer, antiviral, antibacterial, and anthelmintic activities. This technical guide provides a comprehensive overview of the synthesis, structural variations, and biological activities of these compounds. It includes detailed experimental protocols for their preparation and biological evaluation, along with a systematic presentation of quantitative structure-activity relationship data. Furthermore, key pathways and experimental workflows are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction

Benzimidazoles, characterized by a fusion of benzene and imidazole rings, are structurally analogous to naturally occurring purines, enabling them to interact with various biopolymers. This structural feature has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications. The introduction of a benzylthio group at the 2-position of the benzimidazole core has been shown to significantly modulate its biological activity, making this compound a key lead structure for the design and synthesis of novel therapeutic agents. This guide delves into the chemical and biological intricacies of this important class of compounds.

Synthesis of this compound and Its Analogues

The synthesis of this compound derivatives typically involves a multi-step process, starting from o-phenylenediamine. A general synthetic route is the reaction of o-phenylenediamine with carbon disulfide to form 2-mercaptobenzimidazole, followed by S-alkylation with an appropriate benzyl halide.[1] Variations in both the benzimidazole ring and the benzyl moiety can be readily achieved by using substituted o-phenylenediamines and substituted benzyl halides, respectively.[1]

General Synthetic Protocol

A widely employed method for the synthesis of this compound analogues is outlined below:[1][2][3]

Step 1: Synthesis of 2-Mercaptobenzimidazole Derivatives

-

Dissolve o-phenylenediamine (or its substituted derivative) in ethanol or dimethylformamide (DMF).

-

Add carbon disulfide and a base such as potassium hydroxide or sodium hydroxide.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Upon cooling, the 2-mercaptobenzimidazole derivative precipitates and can be collected by filtration.

Step 2: S-Alkylation with Benzyl Halides

-

Dissolve the 2-mercaptobenzimidazole derivative in a suitable solvent like ethanol or acetonitrile.[1][2]

-

Add a base, such as potassium carbonate or sodium hydroxide, to the solution.[3]

-

Add the desired substituted or unsubstituted benzyl chloride or bromide.[1][2]

-

Reflux the mixture for 2-4 hours.[1]

-

After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is then purified by recrystallization or column chromatography.[1][2]

Biological Properties and Structure-Activity Relationships

This compound analogues exhibit a remarkable range of biological activities. The nature and position of substituents on both the benzimidazole and the benzyl rings play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.[4][5][6] The proposed mechanisms of action include inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[7][8][9]

Table 1: Anticancer Activity (IC50 µM) of Selected this compound Analogues

| Compound | Substituent (Benzimidazole) | Substituent (Benzyl) | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | Reference |

| 1 | H | H | 28.5±2.91 | 31.2±4.49 | - | - | [4] |

| 2 | H | 4-Cl | - | 30.29±6.39 | 16.18±3.85 | - | [4] |

| 3 | H | 4-NO₂ | - | >50 | >50 | - | [4] |

| 4 | H | 2,4-diCl | 4.47 | 4.68 | - | - | [6] |

| 5a | H | 4-F | 8.34 | 3.87 | 4.12 | 5.91 | [5] |

| 6g | H | 4-OCH₃ | 10.92 | 5.67 | 3.34 | 8.76 | [5] |

Data presented as mean ± SD where available.

Antiviral Activity

Certain this compound derivatives have shown promising activity against a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1).[10] The antiviral activity is often associated with the inhibition of viral replication processes.

Table 2: Antiviral Activity of Selected this compound Analogues

| Compound | Virus | Activity | Value (µM) | Reference |

| 7 | HCMV | IC₅₀ | 1.5 | [10] |

| 7 | HSV-1 | IC₅₀ | 10 | [10] |

| Analogue A | RSV | EC₅₀ | 0.02 | [11][12] |

| Analogue B | BVDV | EC₅₀ | Moderate | [11][12] |

| Analogue C | YFV | EC₅₀ | Moderate | [11][12] |

| Analogue D | CVB2 | EC₅₀ | Moderate | [11][12] |

IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration. Specific compound structures for analogues A-D were not detailed in the provided search results but indicate the potential of this class of compounds.

Antibacterial Activity

The antibacterial potential of this compound analogues has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 3: Antibacterial Activity (MIC µg/mL) of Selected this compound Analogues

| Compound | Substituent (Benzimidazole) | Substituent (Benzyl) | S. aureus (Gram +) | E. coli (Gram -) | Reference |

| 5b | H | 4-CH₃ | 140 | 140 | [2] |

| 5d | H | 4-Cl | 320 | >500 | [2] |

| 5e | H | 4-F | 280 | 290 | [2] |

| 5g | H | 2,4-diCl | 150 | 150 | [2] |

| 7a | N-benzyl | H | 140 | 140 | [3][13] |

| 7b | N-benzyl | 4-Cl | 290 | 290 | [3][13] |

| 7f | N-CH₂CH₂OH | 4-Cl | 140 | 140 | [3][13] |

Anthelmintic Activity

Benzimidazole derivatives are well-established anthelmintic agents. The 2-(benzylthio) analogues have also been investigated for their activity against parasitic worms.

Table 4: Anthelmintic Activity of a Selected this compound Analogue

| Compound | Parasite | Assay | Result | Reference |

| Analogue | Pheretima posthuma | Time to paralysis/death | Concentration-dependent | [14][15][16] |

Specific quantitative data like LC50 was not consistently available in the search results, but studies confirm activity.

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18][19]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).[17]

-

MTT Addition: After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 3-4 hours.[18]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[18][19]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

References

- 1. academicjournals.org [academicjournals.org]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. journal.waocp.org [journal.waocp.org]

- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. nveo.org [nveo.org]

- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 14. hygeiajournal.com [hygeiajournal.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. wjpls.org [wjpls.org]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(benzylthio)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(benzylthio)-1H-benzimidazole is a heterocyclic compound built upon the versatile benzimidazole scaffold, a pharmacophore renowned for its wide spectrum of biological activities. While the precise molecular mechanism of action for this compound is not yet fully elucidated, extensive research on its derivatives and the broader benzimidazole class points towards several putative pathways. This technical guide consolidates the current understanding of its biological effects, focusing primarily on its antibacterial properties, and explores potential molecular targets. It provides a comprehensive overview of relevant quantitative data, detailed experimental protocols for mechanistic investigation, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction

The benzimidazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including antimicrobial, anthelmintic, antiviral, and anticancer agents[1][2]. The compound this compound, characterized by a benzylthio group at the 2-position, has been the subject of various synthetic and biological evaluation studies. These investigations have primarily highlighted its potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria[1][3]. This guide aims to provide a detailed exploration of its likely mechanisms of action, drawing parallels from structurally related compounds and the broader benzimidazole family.

Primary Biological Activity: Antibacterial Effects

The most consistently reported biological activity of this compound and its derivatives is their antibacterial action. Studies have demonstrated efficacy against clinically relevant strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)[1]. The activity is often quantified by the Minimum Inhibitory Concentration (MIC), with various derivatives showing significant potency.

Putative Antibacterial Mechanisms of Action

While direct enzymatic inhibition data for the parent compound is limited, the antibacterial effects of benzimidazole derivatives are generally attributed to the inhibition of essential bacterial enzymes involved in DNA replication and maintenance.

2.1.1. Inhibition of Bacterial Topoisomerases: DNA Gyrase and Topoisomerase IV

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to disruptions in DNA synthesis and ultimately, bacterial cell death. Several benzimidazole-containing compounds have been identified as potent inhibitors of these enzymes[4][5][6]. It is hypothesized that this compound may exert its antibacterial effect through a similar mechanism.

Logical Workflow for Investigating Topoisomerase Inhibition

Caption: Workflow for validating topoisomerase inhibition.

Other Potential Mechanisms of Action

Based on the known polypharmacology of the benzimidazole scaffold, this compound could potentially act through other mechanisms, which may contribute to its bioactivity or represent opportunities for therapeutic repositioning.

Inhibition of Tubulin Polymerization

Many benzimidazole-based anthelmintics (e.g., albendazole, mebendazole) and some anticancer agents function by inhibiting the polymerization of tubulin into microtubules. This disruption of the cytoskeleton interferes with cell division, intracellular transport, and maintenance of cell structure. It is plausible that this compound could share this mechanism, which would be relevant for potential anthelmintic or anticancer applications.

Signaling Pathway for Tubulin Polymerization Inhibition

Caption: Putative pathway of tubulin polymerization inhibition.

DNA Minor Groove Binding

Certain dicationic benzimidazole derivatives are known to be DNA minor groove binders, showing a preference for AT-rich sequences[7][8][9]. This non-covalent interaction can interfere with the binding of transcription factors and DNA-processing enzymes, thereby disrupting cellular processes. The planar benzimidazole core of this compound could facilitate such an interaction.

H+/K+-ATPase Inhibition (Proton Pump Inhibition)

The benzimidazole scaffold is the cornerstone of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders[10][11][12][13]. These drugs are activated in the acidic environment of the stomach's parietal cells and covalently inhibit the H+/K+-ATPase enzyme. While the substitution pattern of this compound differs from typical PPIs, the possibility of H+/K+-ATPase inhibition cannot be entirely ruled out without direct testing.

Quantitative Data

Table 1: Antibacterial Activity of N-alkyl-2-(benzylthiomethyl)-1H-benzimidazole Derivatives [14]

| Compound | R2 | R3 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus Activity | E. coli Activity |

| 7a | H | CH2-Ph | 290 | 290 | Bacteriostatic | Bacteriostatic |

| 7b | H | CH2-Ph-4-Cl | 140 | 140 | Bactericidal | Bacteriostatic |

| 7c | Cl | CH2-Ph | 140 | 290 | Bacteriostatic | Bacteriostatic |

| 7d | Cl | CH2-Ph-4-Cl | 140 | 290 | Bacteriostatic | Bacteriostatic |

| 7e | CF3 | CH2-Ph | 140 | 290 | Bacteriostatic | Bacteriostatic |

| 7f | CF3 | CH2-Ph-4-Cl | 140 | 140 | Bacteriostatic | Bacteriostatic |

| 7h | H | CH2-CH3 | 290 | 290 | Bacteriostatic | Bacteriostatic |

| 7i | Cl | CH2-CH3 | >500 | 140 | - | Bacteriostatic |

| 7k | Cl | CH2-CH2OH | 140 | 140 | Bactericidal | Bacteriostatic |

| 7l | CF3 | CH2-CH2OH | >500 | 140 | - | Bacteriostatic |

Table 2: Antibacterial Activity of 2-(benzylthiomethyl)-1H-benzimidazole Derivatives [3]

| Compound | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus Activity | E. coli Activity |

| 5a | H | H | >500 | >500 | - | - |

| 5b | H | 4-Cl | 140 | 140 | Bactericidal | Bacteriostatic |

| 5d | H | 4-CF3 | 140 | >500 | Bactericidal | - |

| 5e | H | 2-NO2 | 320 | 140 | Bacteriostatic | Bacteriostatic |

| 5f | H | 3-NO2 | 320 | >500 | Bacteriostatic | - |

| 5g | H | 4-NO2 | 140 | 140 | Bactericidal | Bacteriostatic |

| 5h | 5-NO2 | H | >500 | 140 | - | Bacteriostatic |

| 5j | 5-NO2 | 4-NO2 | 320 | 400 | Bacteriostatic | Bactericidal |

Experimental Protocols

To definitively elucidate the mechanism of action of this compound, a series of biochemical and biophysical assays are required. The following are detailed, representative protocols for key experiments.

Bacterial DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reagents and Materials:

-

DNA Gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% (w/v) glycerol.

-

This compound dissolved in DMSO.

-

Positive control: Novobiocin or Ciprofloxacin.

-

Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol.

-

1% Agarose gel in 1x TAE buffer with a DNA stain (e.g., ethidium bromide).

-

-

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, add:

-

12 µL Assay Buffer

-

1 µL relaxed pBR322 DNA (0.5 µg)

-

1 µL test compound at various concentrations (or DMSO for control).

-

1 µL DNA Gyrase (1 unit).

-

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the entire reaction mixture onto a 1% agarose gel.

-

Perform electrophoresis at 80V for 2 hours.

-

Visualize the gel under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

-

Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the effect of a compound on the polymerization of tubulin into microtubules using a fluorescent reporter.

-

Reagents and Materials:

-

Purified tubulin protein (>99%, e.g., porcine brain tubulin).

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

GTP solution (100 mM).

-

Glycerol (for polymerization enhancement).

-

Fluorescent reporter (e.g., DAPI).

-

This compound dissolved in DMSO.

-

Positive controls: Paclitaxel (enhancer), Nocodazole (inhibitor).

-

Black 96-well microplate.

-

Fluorescence plate reader with temperature control (37°C).

-

-

Procedure:

-

Prepare a tubulin solution on ice at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter.

-

Add 45 µL of the tubulin solution to the wells of the pre-warmed (37°C) 96-well plate.

-

Add 5 µL of the test compound at various concentrations (or DMSO for control) to the wells.

-

Immediately place the plate in the fluorescence reader pre-set to 37°C.

-

Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

-

Plot fluorescence intensity versus time. Inhibition of polymerization will result in a lower rate of fluorescence increase and a lower final plateau compared to the control.

-

H+/K+-ATPase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the proton pump by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Reagents and Materials:

-

H+/K+-ATPase enzyme preparation (e.g., from porcine gastric microsomes).

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4).

-

ATP solution (20 mM).

-

MgCl2 solution (20 mM).

-

KCl solution (100 mM).

-

This compound dissolved in DMSO.

-

Positive control: Omeprazole.

-

Colorimetric reagent for phosphate detection (e.g., Fiske-Subbarow reagent or Malachite Green).

-

96-well microplate.

-

Spectrophotometer.

-

-

Procedure:

-

Pre-incubate the enzyme preparation (e.g., 10 µg) with various concentrations of the test compound in Assay Buffer at 37°C for 30 minutes.

-

Initiate the reaction by adding ATP, MgCl2, and KCl to final concentrations of 2 mM, 2 mM, and 10 mM, respectively. The total reaction volume is typically 100-200 µL.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding an acidic solution (e.g., 10% trichloroacetic acid).

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate and add the colorimetric reagent for phosphate detection.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm).

-

Calculate the amount of Pi released and determine the percent inhibition relative to the no-drug control.

-

Conclusion

This compound is a compound of significant interest due to the established antibacterial activity of its derivatives. While its precise molecular mechanism remains to be definitively characterized, the existing body of literature strongly suggests that its mode of action likely involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. Alternative or secondary mechanisms, including tubulin polymerization inhibition and DNA minor groove binding, are also plausible given the known pharmacology of the benzimidazole scaffold. Further targeted biochemical and biophysical studies, utilizing the protocols outlined in this guide, are essential to fully elucidate its molecular interactions and to unlock its full therapeutic potential. The data and workflows presented herein provide a robust framework for guiding future research in this promising area of drug discovery.

References

- 1. Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tsijournals.com [tsijournals.com]

- 4. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Symmetric bis-benzimidazoles are potent anti-staphylococcal agents with dual inhibitory mechanisms against DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minor Groove Binders [biosyn.com]

- 9. Site-Specific Arrangement and Structure Determination of Minor Groove Binding Molecules in Self-Assembled Three-Dimensional DNA Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jnsbm.org [jnsbm.org]

- 12. ajpp.in [ajpp.in]

- 13. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(benzylthio)-1H-benzimidazole, a molecule of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, along with comprehensive experimental protocols for its synthesis and analysis.

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data, which have been compiled and organized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum provides characteristic signals corresponding to the protons in the benzimidazole and benzyl moieties of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.47 - 7.44 | m | 3H, Aromatic |

| 7.34 - 7.22 | m | 2H, Aromatic |

| 7.16 - 7.10 | m | 2H, Aromatic |

| 4.57 | s | 2H, S-CH₂ |

Solvent: DMSO-d₆, 300 MHz[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following are the observed chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| 149.66 | N=C-S |

| 137.64 | Aromatic C |

| 128.80 | 2 x Aromatic C |

| 128.44 | 2 x Aromatic C |

| 127.27 | Aromatic C |

| 122.46 | 2 x Aromatic C |

| 35.0 (approx.) | -S-CH₂-Ph (Typical range) |

| Not explicitly reported | Benzimidazole C4/C7, C5/C6, and C3a/C7a |

Note: A fully assigned ¹³C NMR spectrum for this compound was not available in the searched literature. The assignment of aromatic carbons is general. The chemical shift for the benzylic carbon is an approximation based on similar structures.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, confirming its elemental composition. While a specific high-resolution report with calculated and found values for the parent molecule was not explicitly found, the molecular formula is C₁₄H₁₂N₂S, with a computed molecular weight of 240.33 g/mol [2]. A low-resolution mass spectrum shows a molecular ion peak (M+) at m/z 240.1[1]. For a related derivative, 2-{[(4-nitrobenzyl)thio]methyl}-1H-benzimidazole, the HRMS (ESI) was reported as Calculated for C₁₅H₁₄N₃O₂S (M+H)⁺: 300.1366, Found: 300.1369[3].

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This protocol is adapted from established literature procedures[1].

Materials:

-

2-Mercaptobenzimidazole

-

Benzyl chloride

-

Anhydrous ethanol

-

Potassium bicarbonate (5% aqueous solution)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 1.00 g (6.66 mmol) of 2-mercaptobenzimidazole in 10 mL of anhydrous ethanol in a round-bottom flask.

-

To this solution, add 1.01 g (7.99 mmol, 1.2 equivalents) of benzyl chloride.

-

Reflux the reaction mixture for 2 hours.

-

After cooling to room temperature, neutralize the reaction medium with a 5% aqueous solution of potassium bicarbonate.

-

Filter the resulting precipitate and wash it with cold ethanol.

-

Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate/hexane (30:70 v/v).

-

Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as crystals.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

-

Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

High-Resolution Mass Spectrometry (HRMS) Analysis

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a high-purity solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

-

If necessary, add a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis.

HRMS Acquisition:

-

Perform the analysis using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Determine the experimental m/z value of the protonated molecule and compare it to the theoretical m/z value calculated based on its elemental formula (C₁₄H₁₃N₂S⁺).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide on the Chemical Properties of 2-(benzylthio)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of 2-(benzylthio)-1H-benzimidazole. The information is curated for professionals in research and drug development who are interested in the therapeutic potential and chemical profile of benzimidazole derivatives.

Core Chemical Properties

This compound is a sulfur-containing derivative of the benzimidazole heterocyclic scaffold. The benzimidazole core is a key pharmacophore in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a benzylthio group at the 2-position significantly influences its chemical and biological characteristics.

Table 1: General Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂S | [3] |

| Molecular Weight | 240.33 g/mol | [3][4] |

| Appearance | White powder/crystals | [4] |

| Melting Point | 122-124 °C | [5] |

| Solubility | 2.1 µg/mL (at pH 7.4) | [3] |

| Purity | ≥95.0% | [4] |

| CAS Number | 51290-77-8 | [3] |

Synthesis and Logic

The synthesis of this compound is typically achieved through the coupling of 2-mercaptobenzimidazole with a benzyl halide. This nucleophilic substitution reaction provides a straightforward and efficient route to the target compound.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound[5][6]

This protocol is adapted from the general procedure for the synthesis of 2-(benzylthio)benzimidazole derivatives.[5][6]

-

Dissolution: Dissolve 1.00 g (6.66 mmol) of 2-mercaptobenzimidazole in 10 mL of anhydrous ethanol.

-

Addition of Alkylating Agent: To the solution, add 1.01 g (7.99 mmol, 1.2 equivalents) of (chloromethyl)benzene (benzyl chloride).

-

Reflux: Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After cooling to room temperature, neutralize the reaction medium with a 5% aqueous solution of potassium bicarbonate (KHCO₃) until a precipitate is formed.

-

Isolation: Filter the resulting precipitate and wash it with cold ethanol.

-

Purification: Purify the crude product by column chromatography on silica gel, using an eluent mixture of ethyl acetate/hexane (30:70 v/v) to yield the final product as crystalline solids.[5]

Spectroscopic Characterization

The structural confirmation of synthesized benzimidazole derivatives is crucial and is typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using a spectrophotometer, often with KBr pellets.[7]

-

Characteristic peaks for the benzimidazole ring and functional groups are analyzed to confirm the structure.

-

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are critical for its identification and characterization.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (300 MHz, DMSO-d₆) [5]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 4.57 | singlet | 2H, S-CH₂ |

| 7.10-7.16 | multiplet | 2H, Ar-H | |

| 7.22-7.34 | multiplet | 2H, Ar-H | |

| 7.44-7.47 | multiplet | 3H, Ar-H | |

| ¹³C | 127.27 | - | Ar-C |

| 128.44 | - | 2 x Ar-C | |

| 128.80 | - | 2 x Ar-C | |

| 137.64 | - | Ar-C | |

| 149.66 | - | N=C-S |

Table 3: Mass Spectrometry Data [3][5]

| Technique | m/z Value | Ion |

| MS | 240.1 | [M]⁺ |

| 241.1 | [M+1]⁺ | |

| 242.1 | [M+2]⁺ | |

| GC-MS | 240 | Second Highest Peak |

| 207 | Third Highest Peak |

Biological Activity Context

Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their diverse pharmacological profiles.[1][2] The introduction of various substituents onto the benzimidazole scaffold allows for the fine-tuning of their biological activity. While specific signaling pathway data for this compound is not extensively detailed in the provided search results, derivatives of 2-(benzylthio)methyl-1H-benzimidazole have demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][8] These findings suggest that the 2-(benzylthio) moiety is a promising feature for the development of novel anti-infective agents. Further research into the specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. tsijournals.com [tsijournals.com]

- 2. isca.me [isca.me]

- 3. 2-Benzylthiobenzimidazole | C14H12N2S | CID 416770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel Benzimidazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzimidazoles represent a pivotal class of heterocyclic compounds in medicinal chemistry, characterized by a fusion of benzene and imidazole rings.[1][2] This structural motif is a cornerstone in the development of numerous therapeutic agents due to its versatile pharmacological activities.[3][4] Benzimidazole derivatives have demonstrated a broad spectrum of efficacy, including antimicrobial, antiviral, anthelmintic, anticancer, and antihypertensive properties.[1][5] Their significance is further underscored by their presence in commercially available drugs.[1][2] The continuous exploration of novel synthetic routes and the elucidation of their mechanisms of action are crucial for advancing drug discovery and development. This guide provides an in-depth overview of the synthesis, biological evaluation, and key signaling pathways associated with novel benzimidazole compounds.

Core Synthetic Methodologies

The synthesis of the benzimidazole scaffold primarily relies on the condensation of ortho-phenylenediamines (OPDs) with various carbonyl-containing compounds. While the fundamental approach has been established for decades, recent advancements have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions through the use of diverse catalysts.[6][7]

Condensation with Aldehydes

The reaction of an o-phenylenediamine with an aldehyde is a widely used and efficient method for preparing 2-substituted benzimidazoles.[5][6]

Experimental Protocol:

A general procedure involves the reaction of an o-phenylenediamine with a substituted aldehyde in the presence of a catalyst.

-

Step 1: Reaction Setup. In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) in a suitable solvent such as ethanol or acetic acid.[8][9]

-

Step 2: Catalyst Addition. Introduce a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), or a metal catalyst like nano-Fe2O3.[6][8]

-

Step 3: Reflux. Heat the reaction mixture to reflux for a period ranging from a few hours to overnight, monitoring the reaction progress using thin-layer chromatography (TLC).[8][9]

-

Step 4: Work-up and Purification. Upon completion, cool the reaction mixture and neutralize it with a base, such as ammonia solution. The resulting precipitate is filtered, washed, and recrystallized from a suitable solvent like aqueous ethanol to yield the pure 2-substituted benzimidazole.[9]

Logical Workflow for Aldehyde Condensation:

Caption: General workflow for the synthesis of 2-substituted benzimidazoles via aldehyde condensation.

Condensation with Carboxylic Acids

The Phillips-Ladenburg synthesis, involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives, is another classical and effective method.[4]

Experimental Protocol:

-

Step 1: Reactant Mixture. Combine o-phenylenediamine (1 equivalent) and a carboxylic acid (1 equivalent) in a reaction vessel.

-

Step 2: Acid Catalyst. Add a strong acid, such as 4N HCl or polyphosphoric acid (PPA), to catalyze the condensation and cyclization.[4][9]

-

Step 3: Heating. Heat the mixture at an elevated temperature, often under reflux, for several hours.[4][9]

-

Step 4: Isolation. After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the benzimidazole product.[10]

-

Step 5: Purification. The crude product is collected by filtration and purified by recrystallization.[10]

Quantitative Data on Novel Benzimidazole Derivatives

The following tables summarize the synthetic yields and biological activities of recently developed benzimidazole compounds.

Table 1: Synthesis of 2-Substituted Benzimidazoles

| Compound ID | Substituent at Position 2 | Catalyst | Solvent | Yield (%) | Reference |

| BZA-1 | 4-Chlorophenyl | p-TsOH | Ethanol | 85 | [8] |

| BZA-2 | 3,4-Dihydroxyphenyl | p-TsOH | Ethanol | 82 | [8] |

| BZA-3 | 3,4,5-Trimethoxyphenyl | p-TsOH | Ethanol | 78 | [8] |

| BZC-1 | Phenyl | 4N HCl | - | 75 | [11] |

| BZC-2 | 4-Hydroxyphenyl | 4N HCl | - | 72 | [11] |

Table 2: Biological Activities of Novel Benzimidazole Derivatives

| Compound ID | Target | Activity | IC50 / MIC | Reference |

| 40 | C. albicans | Antifungal | 3.9-7.8 µg/mL | [3] |

| 46 | HCT116 cell line | Anticancer | 0.00005 µM/mL | [5] |

| 47 | HCT116 cell line | Anticancer | 0.00012 µM/mL | [5] |

| 11 | C. albicans | Antifungal | 5.6 µM | [12] |

| 12 | C. albicans | Antifungal | 7.1 µM | [12] |

| IVa | M. tuberculosis H37RV | Anti-tubercular | 0.8 µg/mL | [10] |

| IVc | M. tuberculosis H37RV | Anti-tubercular | 1.6 µg/mL | [10] |

| IVd | M. tuberculosis H37RV | Anti-tubercular | 3.2 µg/mL | [10] |

| 6a | HUH7 cell line | Anticancer | 6.41 µg/mL | [13] |

| 6a | MCF7 cell line | Anticancer | 9.70 µg/mL | [13] |

Key Signaling Pathways Modulated by Benzimidazole Derivatives

Benzimidazole compounds exert their therapeutic effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

EGFR/BRAFV600E Dual Inhibition in Cancer

Certain novel benzimidazole-based derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant protein, which are key drivers in many cancers.[14]

Signaling Pathway Diagram:

Caption: Dual inhibition of EGFR and BRAF V600E pathways by benzimidazole derivatives.

Nazartinib, a benzimidazole derivative, is an irreversible, third-generation EGFR tyrosine kinase inhibitor (TKI) that targets EGFR-activating mutations. It inhibits EGFR signaling and the MAPK pathway, leading to cell cycle arrest, apoptosis, and tumor regression.[14]

Disruption of Glycolysis in Cancer Cells

Fenbendazole, a benzimidazole anthelmintic, has been repurposed for its anticancer effects, which include the disruption of tumor cell metabolism by inhibiting glycolysis.[15]

Signaling Pathway Diagram:

Caption: Fenbendazole inhibits glycolysis by upregulating p53 and inhibiting HKII.

Fenbendazole down-regulates glucose uptake by increasing the expression of the tumor suppressor p53, which in turn inhibits GLUT transporters. It also directly impacts key glycolytic enzymes like hexokinase II (HKII), leading to cancer cell starvation and apoptosis.[15]

Modulation of PAR-1 Signaling

Certain 1,2-disubstituted benzimidazole derivatives have been identified as allosteric modulators of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor involved in thrombosis and inflammation.[16]

Experimental Protocol for Calcium Mobilization Assay:

-

Cell Culture: Human microvascular endothelial cells are cultured to confluency in appropriate media.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

-

Compound Incubation: The benzimidazole compounds (e.g., Q94, Q109) are added to the cells at a specific concentration (e.g., 10 µM) and incubated.[16]

-

Thrombin Stimulation: Intracellular calcium mobilization is initiated by adding varying concentrations of the PAR-1 agonist, thrombin.[16]

-

Data Acquisition: Changes in intracellular calcium levels are measured using a fluorescence plate reader. The data is then used to determine the effect of the compounds on the thrombin-mediated response, assessing parameters like EC50 and Emax.[16]

This guide provides a foundational understanding of the synthesis and biological importance of novel benzimidazole compounds. The detailed protocols and summarized data offer a practical resource for researchers engaged in the discovery and development of new therapeutic agents based on this versatile scaffold. The elucidation of signaling pathways further aids in the rational design of next-generation benzimidazole drugs.

References

- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. An Insight into the Recent Synthetic Approaches of Benzimidazole ...: Ingenta Connect [ingentaconnect.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. ijpsr.com [ijpsr.com]

- 12. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 16. Modulation of PAR(1) signalling by benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2-(benzylthio)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of 2-(benzylthio)-1H-benzimidazole and its derivatives. This benzimidazole scaffold has emerged as a promising pharmacophore, exhibiting a range of biological activities that warrant further investigation for the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known and potential mechanisms of action to facilitate further research and development in this area.

Introduction to this compound

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. This core structure is found in a variety of biologically active molecules, including vitamin B12. The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a diverse array of pharmacological activities. The introduction of a benzylthio group at the 2-position of the benzimidazole ring has been a key area of investigation, yielding compounds with significant antibacterial, antiviral, and potential anticancer properties.

Therapeutic Applications and Quantitative Data

Research into this compound and its derivatives has primarily focused on its efficacy against microbial pathogens and cancer cell lines. The following sections and tables summarize the key findings and quantitative data from these studies.

Antibacterial Activity

Derivatives of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The primary metric for this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(benzylthiomethyl)-1H-benzimidazole derivative 5b | Staphylococcus aureus | 140 - 320 | [1] |

| 2-(benzylthiomethyl)-1H-benzimidazole derivative 5d | Staphylococcus aureus | 140 - 320 | [1] |

| 2-(benzylthiomethyl)-1H-benzimidazole derivative 5g | Staphylococcus aureus | 140 - 320 | [1] |

| 2-(benzylthiomethyl)-1H-benzimidazole derivative 5b | Escherichia coli | 140 - 400 | [1] |

| 2-(benzylthiomethyl)-1H-benzimidazole derivative 5e | Escherichia coli | 140 - 400 | [1] |

| 2-(benzylthiomethyl)-1H-benzimidazole derivative 5g | Escherichia coli | 140 - 400 | [1] |

| 2-(benzylthiomethyl)-1H-benzimidazole derivative 5h | Escherichia coli | 140 - 400 | [1] |

| 2-(benzylthiomethyl)-1H-benzimidazole derivative 5j | Escherichia coli | 140 - 400 | [1] |

Anticancer and Antiproliferative Activity

The benzimidazole scaffold is a known constituent of compounds with anticancer properties, and derivatives of this compound are being explored for their potential in this area. Cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Data Not Available | e.g., MCF-7 (Breast) | ||

| Data Not Available | e.g., HCT-116 (Colon) | ||

| Data Not Available | e.g., A549 (Lung) |

Antiviral Activity

Certain derivatives of this compound have been investigated for their antiviral properties.

Note: Specific EC50 (half-maximal effective concentration) values for antiviral activity were not detailed in the initial search results. The table below is provided as a template.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Data Not Available | e.g., Herpes Simplex Virus (HSV-1) | ||

| Data Not Available | e.g., Human Cytomegalovirus (HCMV) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound and its derivatives.

Synthesis of this compound Derivatives

A general procedure for the synthesis of this compound derivatives involves the reaction of 2-mercaptobenzimidazole with a substituted benzyl halide.[1]

Materials:

-

2-Mercaptobenzimidazole

-

Substituted benzyl halide (e.g., benzyl chloride)

-

Ethanol

-

Sodium hydroxide solution

Procedure:

-

Dissolve 2-mercaptobenzimidazole in ethanol.

-

Add a solution of sodium hydroxide to the mixture.

-

Add the substituted benzyl halide to the reaction mixture.

-

Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Stock solution of the test compound in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.

Mechanisms of Action: Signaling Pathways and Molecular Targets

While the precise molecular targets of this compound are still under active investigation, the broader class of benzimidazole derivatives has been shown to exert its therapeutic effects through various mechanisms. The following diagrams illustrate some of these known pathways.

Disclaimer: The following signaling pathway diagrams represent established mechanisms of action for the broader class of benzimidazole compounds. The direct interaction of this compound with these specific pathways has not been definitively confirmed in the reviewed literature and requires further experimental validation.

General Experimental Workflow for Drug Discovery

The process of identifying and validating a new therapeutic agent like this compound typically follows a structured workflow.

Caption: A generalized workflow for the discovery and development of a new drug candidate.

Potential Mechanism of Action: Inhibition of Tubulin Polymerization

Many benzimidazole-based compounds are known to exert their anticancer and anthelmintic effects by interfering with the polymerization of tubulin, a key component of microtubules. This disruption leads to cell cycle arrest and apoptosis.

Caption: Potential inhibition of tubulin polymerization by benzimidazole derivatives.

Potential Mechanism of Action: Wnt/β-catenin Signaling Pathway Inhibition

Dysregulation of the Wnt/β-catenin signaling pathway is implicated in various cancers. Some benzimidazole derivatives have been shown to inhibit this pathway, leading to a reduction in cell proliferation.

Caption: Potential inhibition of the Wnt/β-catenin signaling pathway.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with demonstrated antibacterial activity and potential for development as anticancer and antiviral agents. The readily available synthetic routes and the versatility of the benzimidazole scaffold offer significant opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on:

-

Elucidating the precise mechanism of action: Identifying the specific molecular targets of this compound is crucial for rational drug design and understanding potential off-target effects.

-

Expanding the scope of biological evaluation: Systematic screening against a broader range of bacterial and fungal pathogens, viral strains, and cancer cell lines will provide a more comprehensive understanding of the therapeutic potential.

-

In vivo efficacy and pharmacokinetic studies: Promising lead compounds should be advanced to animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

This technical guide serves as a foundational resource for researchers in the field and highlights the significant potential of this compound as a scaffold for the development of next-generation therapeutics.

References

Unlocking the Protective Power of Benzimidazole Derivatives: A Technical Guide to Corrosion Inhibition

For Immediate Release

[City, State] – [Date] – In the persistent battle against metal degradation, the unique chemical architecture of benzimidazole and its derivatives has emerged as a formidable defense. This technical guide offers an in-depth exploration of the corrosion inhibition potential of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms, quantitative efficacy, and the experimental methodologies used for their evaluation.

Benzimidazole, a heterocyclic aromatic organic compound, features a versatile structure that can be readily modified, making it an ideal scaffold for designing highly effective corrosion inhibitors.[1] These compounds are particularly effective in aggressive acidic and saline environments, finding applications in protecting a wide range of metals including steel, copper, and aluminum.[2][3][4] The core of their inhibitory action lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[5]

The Mechanism of Protection: A Tale of Adsorption and Barrier Formation

The corrosion inhibition by benzimidazole derivatives is primarily a surface phenomenon governed by adsorption.[5] These molecules possess heteroatoms (nitrogen, and sometimes oxygen or sulfur in derivatives) and aromatic rings, which are rich in electrons.[1] This electron density allows the benzimidazole derivatives to interact with the metal surface in several ways:

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated benzimidazole molecules in acidic solutions.

-